molecular formula C21H17N5O6 B280324 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B280324
M. Wt: 435.4 g/mol
InChI Key: VGPORZABPUCFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves the inhibition of various cellular processes. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, this compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis. In addition, this compound has also been found to inhibit the activity of certain enzymes involved in cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile in lab experiments include its potential as an anticancer and antimicrobial agent. However, the limitations include the need for further studies to determine its toxicity and efficacy in vivo.

Future Directions

There are several future directions for the study of 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile. These include further studies to determine its toxicity and efficacy in vivo, the development of analogs with improved properties, and the investigation of its potential as a therapeutic agent for other diseases. In addition, the potential use of this compound as a diagnostic tool for cancer detection is also an area of interest.

Synthesis Methods

The synthesis of 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves the reaction of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde with malononitrile and ethyl acetoacetate in the presence of a catalyst. This reaction leads to the formation of the pyranopyran-3-carbonitrile ring system.

Scientific Research Applications

2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has also been studied for its potential use as an antimicrobial agent.

Properties

Molecular Formula

C21H17N5O6

Molecular Weight

435.4 g/mol

IUPAC Name

2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C21H17N5O6/c1-11-5-17-19(21(27)31-11)18(15(7-22)20(23)32-17)12-3-4-16(30-2)13(6-12)9-25-10-14(8-24-25)26(28)29/h3-6,8,10,18H,9,23H2,1-2H3

InChI Key

VGPORZABPUCFFS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)CN4C=C(C=N4)[N+](=O)[O-])C(=O)O1

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)CN4C=C(C=N4)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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